

Application Notes and Protocols for Electrodeposition of Ni_3Te_2 in Electrocatalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel telluride*

Cat. No.: B1630438

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of **nickel telluride** (Ni_3Te_2) thin films and their application as efficient electrocatalysts for water splitting reactions, including the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).

Introduction to Ni_3Te_2 Electrocatalysis

Nickel telluride (Ni_3Te_2) has emerged as a promising non-precious metal electrocatalyst for energy conversion technologies due to its unique electronic structure, high electrical conductivity, and excellent catalytic activity. The electrodeposition method offers a facile, cost-effective, and scalable approach for the synthesis of Ni_3Te_2 thin films directly onto conductive substrates, making it an attractive technique for fabricating high-performance electrodes.

Data Presentation: Electrocatalytic Performance

The following tables summarize the key performance metrics for Ni_3Te_2 and related nickel-based electrocatalysts in alkaline media.

Table 1: Hydrogen Evolution Reaction (HER) Performance

Electrocatalyst	Substrate	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ S ₂ /Ni Foam	Nickel Foam	95	-	1 M KOH	[1]
Ni ₃ Se ₂ /MoSe _x	Nickel Foam	82	-	1 M KOH	[2]
Ni-Fe-S	Nickel Foam	180	53	1 M KOH	[3]
Ni-S-P-O Film	Nickel Foam	93	-	1 M KOH	[4]
Ni ₃ N/Co ₂ N	-	35	34	-	[5]

Table 2: Oxygen Evolution Reaction (OER) Performance

Electrocatalyst	Substrate	Overpotential at 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte	Reference
Ni ₃ Te ₂	-	215	43	1 M KOH	[6]
Ni ₃ Te ₂ -CoTe	Carbon Cloth	-	68	-	
Ni ₃ S ₂ @Ni ₂ P/MoS ₂	Nickel Foam	175	-	1.0 M KOH	
CoSn-Ni ₃ S ₂	Nickel Foam	-	-	1 M KOH	
Ni-S-P-O Film	Nickel Foam	259	-	1 M KOH	[4]

Table 3: Overall Water Splitting Performance

Anode Catalyst	Cathode Catalyst	Cell Voltage at 10 mA/cm ² (V)	Electrolyte	Reference
Ni ₃ S ₂ @Ni ₂ P/Mo _S ₂	Ni ₃ S ₂ @Ni ₂ P/Mo _S ₂	1.61	1.0 M KOH	
Ni ₃ Se ₂ /MoSe _x	Ni ₃ Se ₂ /MoSe _x	1.57	1 M KOH	[2]
Ni ₃ N/Co ₂ N	Ni ₃ N/Co ₂ N	1.55	Alkaline	[5]

Experimental Protocols

This section provides detailed methodologies for the electrodeposition of Ni₃Te₂ and its subsequent electrocatalytic evaluation.

Protocol 1: Electrodeposition of Ni₃Te₂ on Nickel Foam

This protocol describes a typical procedure for the potentiostatic electrodeposition of Ni₃Te₂ onto a nickel foam substrate.

1. Substrate Preparation:

- Cut nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
- Clean the nickel foam sequentially in an ultrasonic bath with acetone, ethanol, 3 M HCl, and deionized water for 15 minutes each to remove surface impurities and oxide layers.
- Rinse thoroughly with deionized water and dry under a stream of nitrogen.

2. Electrolyte Preparation:

- Prepare an aqueous electrolyte solution containing:
 - 0.1 M Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O).
 - 0.01 M Tellurium dioxide (TeO₂) dissolved in a minimal amount of hydrochloric acid (HCl) to form HTeO₂⁺ ions.
 - 0.1 M Boric acid (H₃BO₃) as a pH buffer and to improve deposit quality.
 - Adjust the pH of the electrolyte to a range of 3-5 using dilute HCl or NaOH.
 - Stir the solution until all components are fully dissolved.

3. Electrodeposition Setup:

- Use a standard three-electrode electrochemical cell.
- Working Electrode: The prepared nickel foam.
- Counter Electrode: A platinum foil or graphite rod.
- Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.

4. Electrodeposition Process:

- Immerse the three electrodes into the prepared electrolyte.
- Apply a constant cathodic potential in the range of -0.6 V to -1.0 V (vs. SCE/Ag/AgCl). The optimal potential should be determined experimentally.
- Carry out the deposition for a duration of 30 to 60 minutes at room temperature.
- After deposition, gently rinse the Ni_3Te_2 -coated nickel foam with deionized water and dry it in a vacuum oven at 60 °C for several hours.

Protocol 2: Electrochemical Evaluation of Ni_3Te_2 for HER and OER

This protocol outlines the procedures for assessing the electrocatalytic activity of the prepared Ni_3Te_2 electrode.

1. Electrochemical Workstation:

- Utilize a potentiostat/galvanostat system.

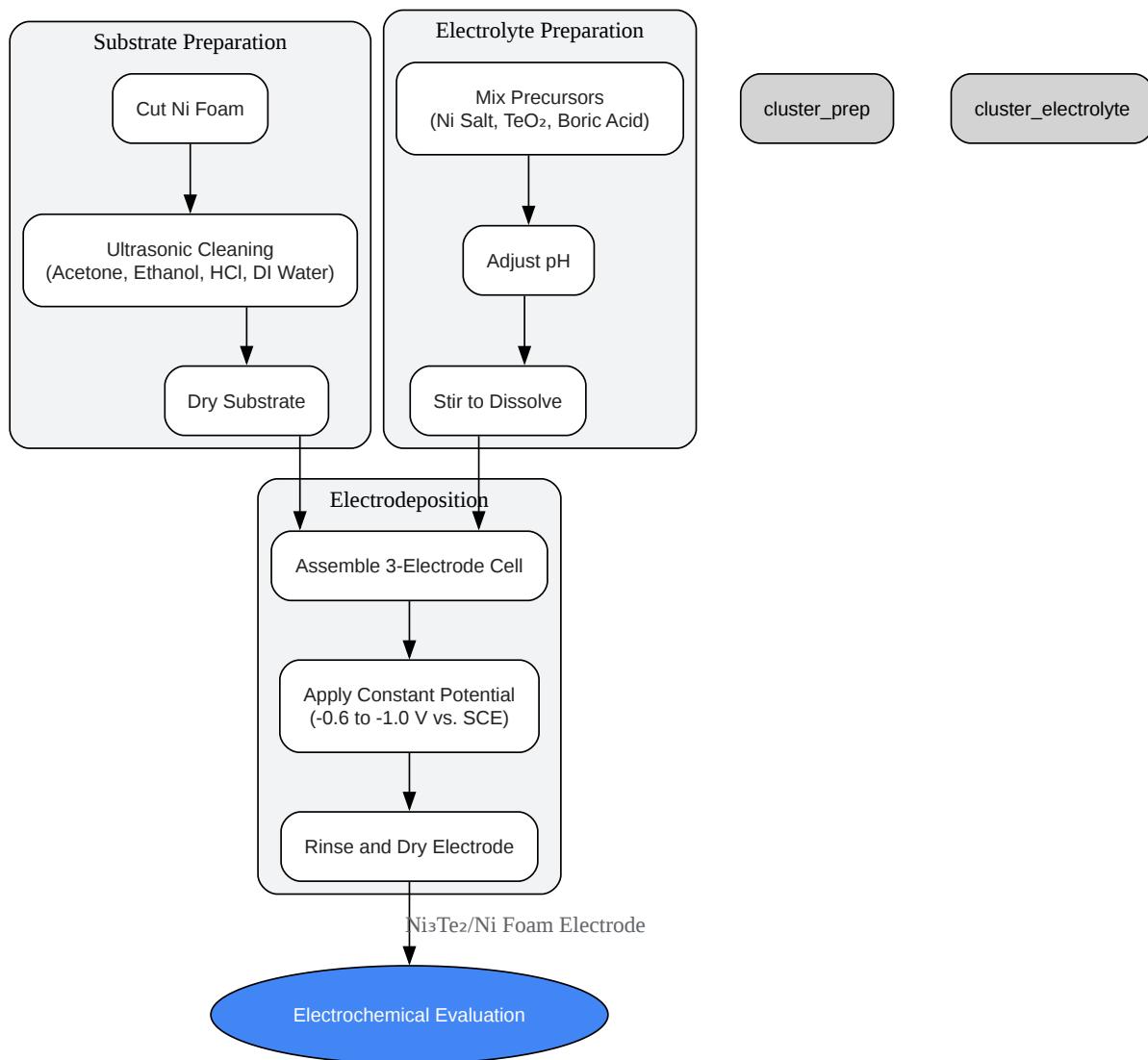
2. Three-Electrode Setup:

- Working Electrode: The fabricated Ni_3Te_2 /Nickel Foam electrode.
- Counter Electrode: Platinum foil or graphite rod.
- Reference Electrode: SCE or Ag/AgCl.
- Electrolyte: 1.0 M potassium hydroxide (KOH) solution, purged with high-purity nitrogen or oxygen for at least 30 minutes before each experiment for HER and OER, respectively.

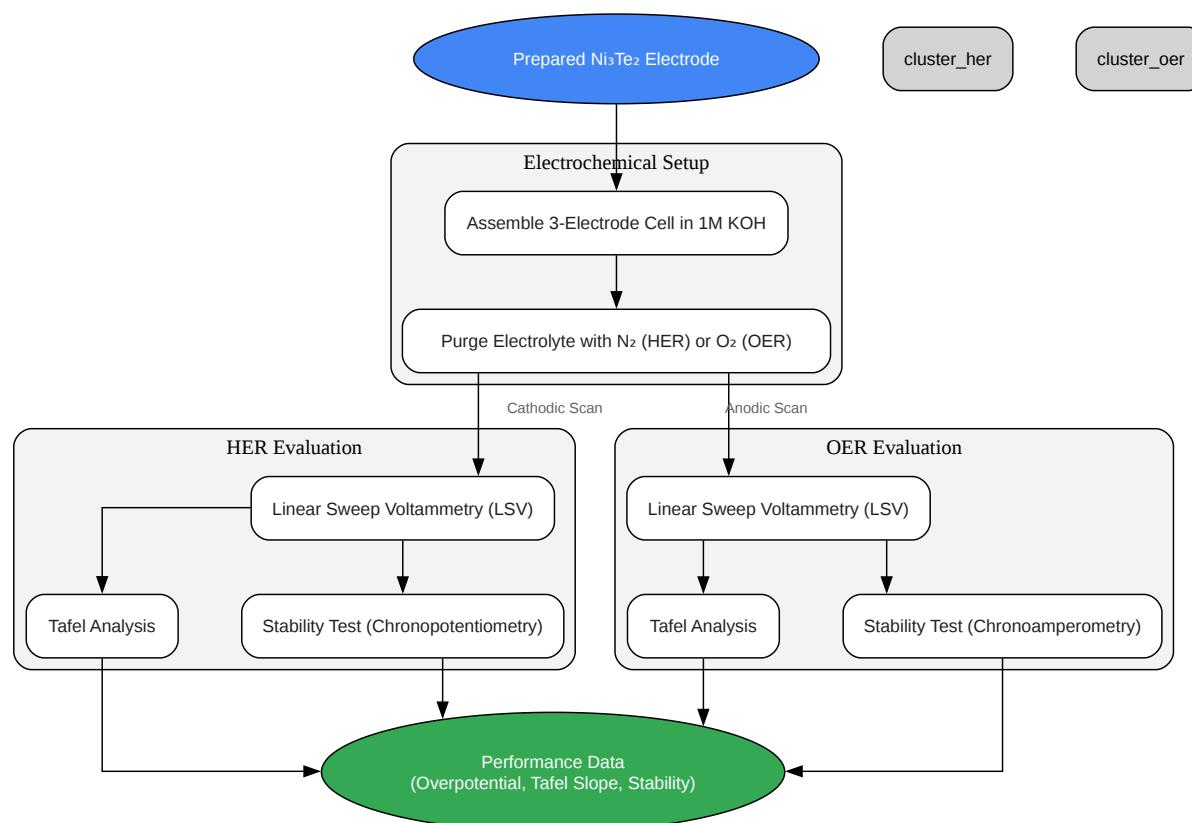
3. Hydrogen Evolution Reaction (HER) Measurement:

- Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s in the cathodic potential range.
- Record the polarization curve and determine the overpotential required to achieve a current density of 10 mA/cm².

- To determine the Tafel slope, plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) and fit the linear portion of the curve to the Tafel equation ($\eta = b \log|j| + a$).


4. Oxygen Evolution Reaction (OER) Measurement:

- Perform Linear Sweep Voltammetry (LSV) at a scan rate of 5 mV/s in the anodic potential range.
- Record the polarization curve and determine the overpotential required to achieve a current density of 10 mA/cm².
- Determine the Tafel slope by plotting overpotential (η) versus $\log|j|$.


5. Stability Test:

- Conduct chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA/cm²) or a constant potential for an extended period (e.g., 10-24 hours) to evaluate the long-term stability of the catalyst.[6]
- Alternatively, perform accelerated durability tests by cycling the potential for a large number of cycles (e.g., 1000 cycles) and comparing the LSV curves before and after cycling.[3]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the electrodeposition of Ni_3Te_2 on nickel foam.

[Click to download full resolution via product page](#)

Caption: Workflow for the electrocatalytic evaluation of Ni_3Te_2 electrodes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Electrodeposition of Ni₃Te₂ in Electrocatalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630438#electrodeposition-of-ni3te2-for-electrocatalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com